![molecular formula C18H13N3O2 B2537575 [4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile CAS No. 364599-42-8](/img/structure/B2537575.png)

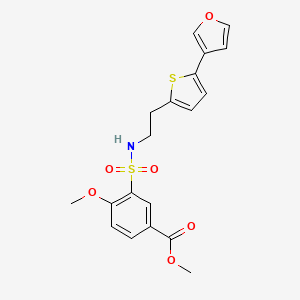

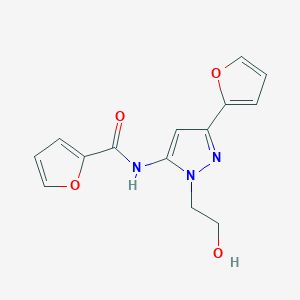

[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the Knoevenagel condensation of benzaldehyde and malononitrile . Another method involves a base-free malononitrile activated condensation .Chemical Reactions Analysis

The Knoevenagel condensation is a common reaction involved in the synthesis of compounds similar to "[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile" .Scientific Research Applications

Synthesis and Chromophore Development

A promising approach to novel groups of push-pull chromophores, functionalized analogs of tricyanofuran (TCF) series, has been developed through the synthesis of malononitrile derivatives. These compounds, including variants of malononitrile, have shown significant potential in the design of chromophores due to their unique electronic properties that facilitate intramolecular charge transfer, contributing to their applications in optoelectronic devices and materials science (Belikov et al., 2018).

Optical and Solvatochromic Properties

Solvatochromic fluorophores based on D-π-A (Donor-π-Acceptor) molecular systems have been synthesized, showcasing the compound's ability to undergo significant changes in optical properties in response to solvent polarity. These characteristics are crucial for the development of molecular sensors and switches, highlighting the compound's versatility in sensing applications. The solvatochromic behavior, along with the computed energy potentials like HOMO and LUMO values, underline its potential in photophysical studies and material science (Son et al., 2010).

Nonlinear Optical Properties

Research into the structural parameters and nonlinear optical (NLO) properties of chromophores containing the compound has shown its significance in the development of materials with high NLO responses. The studies focus on the geometric and electronic factors influencing the NLO properties, which are critical for applications in telecommunications, data storage, and photonic devices (Gainsford et al., 2008).

Phenolic Polyene Crystals

The design of nonlinear optical organic phenolic polyene crystals for tailoring their physical properties has been explored, aiming to optimize crystals for electro-optic and terahertz generation applications. The specific substituents in the non-π-conjugated part of the molecule have been shown to affect crystal packing and physical properties, leading to improved molecular ordering and significant NLO responses (Kwon et al., 2011).

Advanced Synthesis Techniques

Innovative synthesis techniques have enabled the creation of complex derivatives through cycloadditions and three-component reactions, expanding the utility of malononitrile derivatives in creating polyfunctionalized molecules. These advancements not only contribute to the understanding of chemical reactivity but also open pathways to new materials and chemicals with specialized functions (Ueno et al., 1989; Fedoseev et al., 2018).

Future Directions

properties

IUPAC Name |

2-[3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-18(2)15(8-7-12-5-3-4-6-16(12)22)14(11-21)17(23-18)13(9-19)10-20/h3-8,22H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVUHYVZFGFTLT-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=CC=C2O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=CC=C2O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B2537492.png)

![{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid](/img/structure/B2537493.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2537497.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2537498.png)

![2-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine;hydrochloride](/img/structure/B2537503.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)

![2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2537505.png)